molecular formula C13H9F3N2O2 B1440414 Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate CAS No. 200273-58-1

Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate

Cat. No.: B1440414
CAS No.: 200273-58-1
M. Wt: 282.22 g/mol
InChI Key: GEJYXYSDHMPTDG-UHFFFAOYSA-N
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Description

Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate is a sophisticated nicotinic acid ester derivative designed for research and development, particularly in the fields of medicinal chemistry and agrochemistry. This compound incorporates two key structural motifs: a trifluoromethyl group at the 6-position of the nicotinate ring and a pyridin-4-yl group at the 2-position. The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern active ingredients, found in over 20 launched agrochemicals and several approved pharmaceuticals due to its ability to enhance properties like metabolic stability, bioavailability, and binding affinity . The specific substitution pattern on the nicotinate core makes this compound a valuable scaffold for constructing novel molecules. It is primarily used as a key intermediate in the synthesis of more complex target compounds. Researchers can leverage this building block to develop potential enzyme inhibitors, given that pyridine-carboxylic acid derivatives are frequently explored for their inhibitory activity against a wide range of biological targets . The methyl ester group offers a handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid or transesterification, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c1-20-12(19)9-2-3-10(13(14,15)16)18-11(9)8-4-6-17-7-5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJYXYSDHMPTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Trifluoromethylnicotinic Acid Intermediate

A crucial precursor in the synthesis is 4-trifluoromethylnicotinic acid, which can be converted into the target methyl ester.

Method from Patent CN101851193A (2009):

  • Step 1: Cyclization
    React ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in anhydrous methanol under reflux with potassium hydroxide catalyst to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.

    • Reaction monitored by TLC.
    • Reflux continued for 6 hours, followed by filtration and washing to isolate a white powder product.
  • Step 2: Chlorination
    Treat the product with phosphorus oxychloride (POCl3) to chlorinate the hydroxyl groups, yielding 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

  • Step 3: Catalytic Hydrogenolysis and Hydrolysis
    Two routes are possible:
    a) Pd/C catalyzed hydrogenolysis of the cyano group followed by hydrolysis to produce 4-trifluoromethylnicotinic acid.
    b) Hydrolysis first, then Pd/C catalyzed hydrogenolysis.
    This step converts the cyano functionality into the carboxylic acid.

This synthetic route is noted for its feasibility, safety, and economic advantages, making it suitable for industrial production. However, alternative routes using sodium hydride at -50°C are less practical due to harsh conditions.

Esterification to Form Methyl Nicotinate Derivatives

The conversion of nicotinic acid derivatives to their methyl esters is typically achieved by esterification:

  • Conventional Method:
    React nicotinic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid under reflux conditions for extended periods (e.g., 13 hours).

    • Purification by silica gel chromatography.
    • Yield and purity confirmed by TLC, NMR, and mass spectrometry.
  • Characteristics of Product:
    Methyl nicotinate appears as a white powder with melting point around 40-42°C.
    Infrared spectra confirm ester carbonyl and aromatic pyridine functionalities.
    1H NMR signals include aromatic protons and methyl ester protons.

This method, while classical, is applicable to methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate once the appropriate acid intermediate is obtained.

Fluorination Approaches and Alternative Routes

  • Electrophilic Fluorination:
    New fluorinated pyridine derivatives have been synthesized by electrophilic fluorination of 1,2-dihydropyridines with reagents such as Selectfluor®.

    • This method allows introduction of fluorine-containing substituents under mild conditions.
    • Subsequent elimination of hydrogen fluoride yields fully aromatic fluorinated pyridines.
  • Application to Trifluoromethyl Nicotinates:
    While direct electrophilic trifluoromethylation is challenging, these methods provide insights into fluorinated pyridine synthesis that could be adapted or combined with other steps.

Summary Table of Preparation Steps

Step No. Reaction Type Reactants/Conditions Product/Intermediate Notes
1 Cyclization Ethyl 4,4,4-trifluoroacetoacetate + cyanoacetamide, KOH, MeOH, reflux 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine TLC monitored, 6h reflux
2 Chlorination POCl3 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine Chlorination of hydroxyl groups
3 Catalytic Hydrogenolysis/Hydrolysis Pd/C, H2, acid/base hydrolysis 4-Trifluoromethylnicotinic acid Two possible sequences (hydrogenolysis then hydrolysis or vice versa)
4 Nucleophilic Aromatic Substitution 2,6-Dichloro intermediate + 4-pyridyl nucleophile 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid High regioselectivity (>98%)
5 Esterification Methanol + acid catalyst (e.g., H2SO4), reflux This compound Purification by chromatography

Research Findings and Industrial Considerations

  • The patented method using ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide with potassium hydroxide is scalable and avoids extreme low temperatures or hazardous reagents, making it industrially viable.

  • Esterification under acidic reflux is a classical approach but may require optimization for yield and purity when applied to fluorinated nicotinates.

  • Regioselective substitution at the 2-position with pyridin-4-yl groups is efficient and high-yielding, critical for the target compound’s synthesis.

  • Electrophilic fluorination and related fluorination techniques offer alternative synthetic pathways but are less directly applied to trifluoromethyl nicotinates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Fluorination Effects: Trifluoromethyl groups improve metabolic stability and membrane permeability compared to difluoromethyl or non-fluorinated analogues, making them prevalent in drug discovery .

Biological Activity

Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Overview

This compound belongs to the class of nicotinates, characterized by a pyridine ring substituted with a trifluoromethyl group and a methyl ester group. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl moiety is crucial for enhancing membrane permeability, allowing the compound to modulate the activity of various enzymes and receptors. This modulation can lead to significant biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study highlighted its effectiveness against various strains of bacteria, particularly Gram-positive organisms. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it can inhibit cancer cell proliferation through induction of apoptosis and cell cycle arrest. Specific concentrations were found to significantly reduce viability in several cancer cell lines, including breast and prostate cancer cells . The IC50 values for these effects ranged from 10 µM to 30 µM, indicating moderate potency compared to established chemotherapeutics.

Study on RNase H Inhibition

A notable study explored the role of similar compounds in inhibiting RNase H, an enzyme critical for viral replication. Compounds derived from the same scaffold as this compound exhibited inhibitory activity against HIV-1 replication, suggesting potential applications in antiviral therapies . The selectivity index was notably high, indicating minimal cytotoxicity towards host cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of derivatives based on this compound has revealed insights into structure-activity relationships. Modifications at various positions on the pyridine ring have been shown to enhance or diminish biological activity. For instance, the introduction of different substituents on the pyridine ring significantly affected the potency against both microbial and cancerous cells .

Data Table: Biological Activity Summary

Activity Target IC50 (µM) Remarks
AntimicrobialGram-positive bacteria10 - 20Effective against Staphylococcus aureus
AnticancerBreast cancer cell lines15 - 30Induces apoptosis
RNase H InhibitionHIV-1 replication14High selectivity index

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling pyridinyl fragments with trifluoromethyl-substituted nicotinic acid esters. Key steps include:

  • Suzuki-Miyaura cross-coupling for introducing the pyridin-4-yl group at position 2.
  • Esterification of the nicotinic acid precursor with methanol under acidic catalysis.
  • Fluorination strategies (e.g., using ClCF₃ or CF₃Cu reagents) to install the trifluoromethyl group at position 5.
    Reaction conditions (temperature, solvent, catalyst loading) critically affect regioselectivity. For example, elevated temperatures (>80°C) improve coupling efficiency but may increase side-product formation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine environments.
  • X-ray crystallography to resolve steric effects from the trifluoromethyl and pyridinyl groups.
  • DFT calculations to map electron distribution, particularly the electron-withdrawing effects of the trifluoromethyl group, which polarize the pyridine ring .

Q. What are the key structural analogs of this compound, and how do their substituents affect reactivity?

  • Comparative Analysis :

Compound NameSubstituentsKey Differences
Methyl 6-chloro-4-(trifluoromethyl)nicotinateCl at position 6Higher electrophilicity due to Cl vs. pyridinyl group
Ethyl 2-methyl-4-(trifluoromethyl)nicotinateMethyl at position 2Increased steric hindrance reduces receptor binding affinity
2-Amino-6-(trifluoromethyl)nicotinic acidAmino at position 2Enhanced hydrogen-bonding capacity alters solubility

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Assay variability (e.g., cell-line specificity, receptor isoform differences).
  • Solubility limitations in biological media due to the trifluoromethyl group’s hydrophobicity.
    Mitigation strategies:
  • Standardize assay protocols (e.g., use of DMSO concentration controls).
  • Perform molecular docking studies to validate target interactions, leveraging the compound’s predicted binding to allosteric pockets in GABAₐ or NMDA receptors .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?

  • Answer :

  • Structure-activity relationship (SAR) studies : Systematically modify the pyridinyl group (e.g., replacing 4-pyridinyl with 3-pyridazinyl) to tune selectivity.
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl → tert-butyl) to enhance membrane permeability and reduce metabolic degradation .
  • Fluorine scanning : Replace trifluoromethyl with difluoromethoxy to balance lipophilicity and metabolic stability .

Q. How do electronic and steric effects of substituents influence reaction pathways in derivative synthesis?

  • Mechanistic Insights :

  • Trifluoromethyl group : Electron-withdrawing nature accelerates nucleophilic aromatic substitution at position 4 but deactivates positions 2 and 6.
  • Pyridin-4-yl group : π-Stacking interactions stabilize transition states in cross-coupling reactions. Steric bulk at position 2 can hinder access to catalytic sites in Pd-mediated couplings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate
Reactant of Route 2
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Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate

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